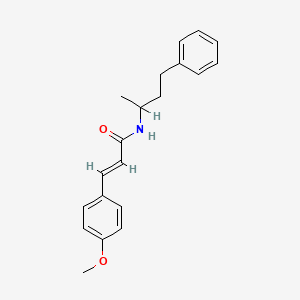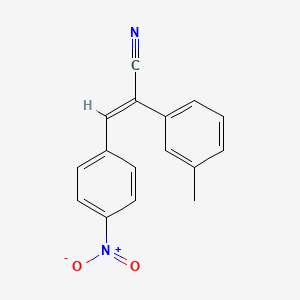![molecular formula C13H11ClF3N3O B5301712 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5301712.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction. CTAP has been used in various studies to investigate the role of the μ-opioid receptor in these processes.
作用机制
CTAP acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the binding of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the activity of the μ-opioid receptor, which is involved in pain regulation, reward, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to have several biochemical and physiological effects. For example, CTAP has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. CTAP has also been shown to decrease the development of tolerance to opioids. In addition, CTAP has been shown to decrease the analgesic effects of opioids.
实验室实验的优点和局限性
One of the main advantages of using CTAP in lab experiments is its high selectivity for the μ-opioid receptor. This allows researchers to investigate the specific role of this receptor in various processes. However, one limitation of using CTAP is that it is not very soluble in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research involving CTAP. One area of research could be to investigate the role of the μ-opioid receptor in the development of addiction to drugs of abuse such as opioids and cocaine. Another area of research could be to investigate the role of the μ-opioid receptor in the development of chronic pain. Finally, future research could focus on developing more water-soluble analogs of CTAP that could be used in a wider range of experiments.
合成方法
CTAP can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-chloro-5-trifluoromethylphenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide, which is finally reacted with ammonia to yield CTAP.
科学研究应用
CTAP has been used extensively in scientific research to investigate the role of the μ-opioid receptor in pain regulation, reward, and addiction. For example, CTAP has been used to study the effects of opioid antagonists on the rewarding effects of drugs of abuse such as cocaine and morphine. CTAP has also been used to investigate the role of the μ-opioid receptor in the development of tolerance to opioids.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-2-20-6-5-10(19-20)12(21)18-11-7-8(13(15,16)17)3-4-9(11)14/h3-7H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPZCOQQCSRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5301675.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)


![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)

![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)